molecular formula C11H13N3O B1505897 3-(4-Dimethylamino-phenyl)-isoxazol-5-ylamine CAS No. 887591-43-7

3-(4-Dimethylamino-phenyl)-isoxazol-5-ylamine

Cat. No. B1505897
CAS RN: 887591-43-7
M. Wt: 203.24 g/mol
InChI Key: MNQVUIPOPQBDQZ-UHFFFAOYSA-N
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Description

The compound “3-(4-Dimethylamino-phenyl)-isoxazol-5-ylamine” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a dimethylamino group attached to a phenyl ring, which is a common structure in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For example, a compound with a dimethylaminophenyl group was synthesized through condensation with diketopyrrolopyrrole .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a compound with a dimethylaminophenyl group was found to undergo excited-state intramolecular proton transfer .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a compound with a dimethylaminophenyl group was found to have a HOMO-LUMO energy gap of 2.806 eV, indicating its chemical reactivity .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, 4-Dimethylaminophenol has been used as an antidote for cyanide poisoning .

Safety and Hazards

Safety data sheets for similar compounds provide information on potential hazards. For example, 4-Dimethylaminocinnamaldehyde can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14(2)9-5-3-8(4-6-9)10-7-11(12)15-13-10/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQVUIPOPQBDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698820
Record name 3-[4-(Dimethylamino)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887591-43-7
Record name 3-[4-(Dimethylamino)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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